molecular formula C7H8F2N2O2 B13588296 methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

Katalognummer: B13588296
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: SXFKWFNNSKGWGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various scientific fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents. For example, the reaction of 2-methyl-1H-imidazole-4-carboxylate with a difluoromethylating agent under suitable conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazole derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in medicinal chemistry and other scientific fields .

Eigenschaften

Molekularformel

C7H8F2N2O2

Molekulargewicht

190.15 g/mol

IUPAC-Name

methyl 1-(difluoromethyl)-2-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-4-10-5(6(12)13-2)3-11(4)7(8)9/h3,7H,1-2H3

InChI-Schlüssel

SXFKWFNNSKGWGK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN1C(F)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.